molecular formula C6H6FN3 B2857832 1-(2-Fluoroethyl)-1H-pyrazole-5-carbonitrile CAS No. 1429418-00-7

1-(2-Fluoroethyl)-1H-pyrazole-5-carbonitrile

Cat. No.: B2857832
CAS No.: 1429418-00-7
M. Wt: 139.133
InChI Key: NXXUSKRAQHNUQP-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)-1H-pyrazole-5-carbonitrile is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with a fluorinated ethyl group and a cyano group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Fluoroethyl)-1H-pyrazole-5-carbonitrile can be synthesized through several methods, including:

  • Halogenation and Substitution Reactions: Starting with 1H-pyrazole-5-carbonitrile, the compound can undergo halogenation followed by nucleophilic substitution with 2-fluoroethylamine.

  • Cyclization Reactions: Cyclization of appropriate precursors containing fluorinated ethyl groups and cyano functionalities can also yield the desired compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound typically involves large-scale reactions under controlled conditions to ensure purity and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluoroethyl)-1H-pyrazole-5-carbonitrile can undergo various chemical reactions, including:

  • Oxidation: The fluorinated ethyl group can be oxidized to produce corresponding fluorinated alcohols or carboxylic acids.

  • Reduction: Reduction reactions can convert the cyano group to a primary amine.

  • Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophiles such as ammonia (NH3) and amines can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Fluorinated alcohols or carboxylic acids.

  • Reduction Products: Primary amines.

  • Substitution Products: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

1-(2-Fluoroethyl)-1H-pyrazole-5-carbonitrile has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

  • Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

  • Industry: Utilized in the production of agrochemicals and advanced materials.

Mechanism of Action

The mechanism by which 1-(2-Fluoroethyl)-1H-pyrazole-5-carbonitrile exerts its effects depends on its molecular targets and pathways involved. For example, in biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways.

Comparison with Similar Compounds

1-(2-Fluoroethyl)-1H-pyrazole-5-carbonitrile can be compared with other similar compounds, such as:

  • 1-(2-Fluoroethyl)-1H-pyrazole-4-carbonitrile: Similar structure but different position of the cyano group.

  • 1-(2-Fluoroethyl)-3H-pyrazole-5-carbonitrile: Different isomer with the fluorinated ethyl group at a different position on the pyrazole ring.

Uniqueness: The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2-(2-fluoroethyl)pyrazole-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FN3/c7-2-4-10-6(5-8)1-3-9-10/h1,3H,2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXXUSKRAQHNUQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1)CCF)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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